7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
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Overview
Description
7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C19H16ClFO3. This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves the reaction of 3,4,8-trimethyl-2H-chromen-2-one with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- 7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
Uniqueness
7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups on the benzyl moiety enhances its reactivity and potential interactions with biological targets .
Properties
IUPAC Name |
7-[(2-chloro-4-fluorophenyl)methoxy]-3,4,8-trimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFO3/c1-10-11(2)19(22)24-18-12(3)17(7-6-15(10)18)23-9-13-4-5-14(21)8-16(13)20/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZFAQIGPFQJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)F)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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